molecular formula C13H19BBrNO3 B13501440 3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13501440
M. Wt: 328.01 g/mol
InChI Key: KKDZJTBAJRJYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the molecular formula C13H19BBrNO3. This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, a methyl group, and a boronic ester group attached to a pyridine ring. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its application. In organic synthesis, it acts as a building block, participating in reactions to form more complex structures. In medicinal chemistry, its mechanism involves interacting with biological targets, such as enzymes or receptors, to exert therapeutic effects. The boronic ester group is particularly important in these interactions, as it can form reversible covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

Molecular Formula

C13H19BBrNO3

Molecular Weight

328.01 g/mol

IUPAC Name

3-bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H19BBrNO3/c1-8-9(7-10(15)11(16-8)17-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3

InChI Key

KKDZJTBAJRJYQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2C)OC)Br

Origin of Product

United States

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